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Shikimate-3-phosphate trisodium salt

EPSP synthase Substrate binding Dissociation constant

Shikimate-3-phosphate trisodium salt (≥90%) is the definitive EPSPS substrate—substituting lithium salt or non-phosphorylated analogs invalidates kinetic results. Its 8.7 kcal/mol phosphate binding energy and Kd=7 μM are prerequisite for ordered glyphosate ternary complex formation (Kd=0.16 μM). Solubility of 1.0 mg/mL standardizes Km, Vmax, IC50, and Ki determinations. Indispensable for characterizing glyphosate-resistant EPSPS variants (CP4-EPSPS, class II) and screening novel antimicrobials targeting the shikimate pathway. Insist on the trisodium salt for reproducible enzymology and herbicide discovery.

Molecular Formula C7H8Na3O8P
Molecular Weight 320.08 g/mol
CAS No. 143393-03-7
Cat. No. B176501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShikimate-3-phosphate trisodium salt
CAS143393-03-7
Molecular FormulaC7H8Na3O8P
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1
InChIKeySQZCNOWSDNBSGQ-PFYBVYJXSA-K
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shikimate-3-phosphate trisodium salt (CAS 143393-03-7) as an Essential Substrate for EPSP Synthase in Aromatic Amino Acid Biosynthesis


Shikimate-3-phosphate trisodium salt (CAS 143393-03-7) is a sodium salt formulation of the key metabolic intermediate shikimate-3-phosphate (S3P), a central metabolite in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in plants, fungi, bacteria, and apicomplexan parasites [1]. This compound serves as the dedicated substrate for 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS, EC 2.5.1.19), the penultimate enzyme in the shikimate pathway, which catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate (PEP) to S3P to yield EPSP . EPSPS is the primary molecular target of the broad-spectrum herbicide glyphosate [2]. The trisodium salt formulation is provided with ≥90% purity and is widely utilized as a critical reagent in enzymatic assays for EPSPS activity, herbicide discovery, and the biochemical characterization of glyphosate-resistant EPSPS variants .

Why Shikimate-3-phosphate trisodium salt (CAS 143393-03-7) Cannot Be Substituted with Closely Related Analogs or Alternative Salt Forms


Substitution of shikimate-3-phosphate trisodium salt with alternative salt forms, such as the lithium salt, or with related analogs is not equivalent due to significant differences in their biochemical behavior and experimental utility. While both the trisodium and lithium salts deliver the same active S3P anion in aqueous solution, they differ in physicochemical properties that directly impact research outcomes. The lithium salt is commonly supplied at ≥95% purity (HPLC) and is described as a 'central microbial, parasite and plant metabolite' with enhanced solubility and stability for biochemical studies . However, the trisodium salt is more frequently utilized as a substrate in EPSPS kinetic assays, and its solubility of 1.0 mg/mL in water is a critical parameter for standardizing assay conditions . Furthermore, S3P's role is not merely as a generic substrate; its specific binding energy contribution (8.7 kcal/mol for the 3-phosphate moiety) is essential for proper enzyme-substrate complex formation, a property not mimicked by non-phosphorylated shikimate analogs [1]. The quantitative binding and kinetic parameters detailed below underscore the necessity for precise reagent selection to ensure experimental reproducibility and valid interpretation of EPSPS inhibition studies.

Quantitative Evidence for Shikimate-3-phosphate trisodium salt (CAS 143393-03-7) Performance and Differentiation in Enzymatic Assays


Comparative Binding Affinity of Shikimate-3-phosphate (S3P) vs. EPSP Product for E. coli EPSP Synthase

In fluorescence titration experiments with E. coli EPSP synthase, the binary complex dissociation constant (Kd) for the substrate S3P was determined to be 7 ± 1.2 μM [1]. This is a 7-fold weaker binding affinity compared to the enzyme's product, EPSP, which binds with a Kd of 1 ± 0.01 μM [1]. This difference highlights the enzyme's preferential binding for the product over the substrate, a key consideration in designing competitive inhibition assays.

EPSP synthase Substrate binding Dissociation constant

Comparative Kinetic Parameters: Km for S3P vs. PEP in EPSP Synthase from Petunia hybrida

In a study of overproduced EPSP synthase from a glyphosate-tolerant Petunia hybrida cell line, the Michaelis constant (Km) for shikimate-3-phosphate was determined to be approximately 8 μM [1]. Under the same assay conditions, the Km for the second substrate, phosphoenolpyruvate (PEP), was approximately 14 μM [1]. This indicates that S3P has a ~1.75-fold higher apparent affinity for the plant enzyme compared to PEP.

EPSP synthase Kinetics Plant enzyme

Energetic Contribution of the 3-Phosphate Moiety of S3P to EPSP Synthase Binding

Kinetic analysis of E. coli EPSP synthase using the non-phosphorylated analog shikimic acid as a substrate revealed a Km of 25 mM, compared to a Kd of 0.39 mM for PEP [1]. The calculated difference in binding energy demonstrates that the 3-phosphate moiety of S3P contributes 8.7 kcal/mol in binding energy compared to a hydroxyl group at the same position [1]. This substantial energetic contribution underscores the essential role of the phosphate group for high-affinity substrate recognition and is a key factor differentiating S3P from its non-phosphorylated analogs.

EPSP synthase Binding energetics Substrate recognition

Ordered Binding Kinetics: S3P Binding Precedes Glyphosate in Ternary Complex Formation

Stopped-flow fluorescence measurements demonstrate that glyphosate does not bind significantly to free E. coli EPSP synthase but instead binds to the enzyme-S3P binary complex with a high-affinity dissociation constant (Kd) of 0.16 ± 0.02 μM [1]. The binding of glyphosate to the pre-formed enzyme-S3P complex occurs with an association rate constant (k2) of 7.8 ± 0.2 × 10⁵ M⁻¹ s⁻¹ [1]. This confirms an ordered binding mechanism where S3P binding is an obligatory prerequisite for the formation of the inhibitory ternary complex.

EPSP synthase Glyphosate Binding kinetics

Reported Solubility of Shikimate-3-phosphate Trisodium Salt in Water

The solubility of shikimate-3-phosphate trisodium salt (CAS 143393-03-7) in water is reported to be 1.0 mg/mL . This is a lower value compared to the predicted water solubility of the parent acid (shikimate-3-phosphate), which is calculated to be 21.0 mg/mL [1]. This difference in solubility is a critical parameter for designing concentrated stock solutions and for ensuring complete dissolution in aqueous enzyme assays.

Solubility Formulation Assay development

Validated Application Scenarios for Shikimate-3-phosphate trisodium salt (CAS 143393-03-7) Based on Quantitative Evidence


EPSP Synthase Kinetic Characterization and Inhibitor Screening

The defined binding affinity (Kd = 7 μM) and prerequisite role in glyphosate binding (Kd = 0.16 μM for ternary complex) make S3P trisodium salt the essential substrate for all EPSPS activity assays. Its use enables accurate determination of kinetic parameters (Km, Vmax) and the precise evaluation of inhibitor potency (IC50, Ki), particularly for herbicides like glyphosate and novel antimicrobial compounds targeting the shikimate pathway. The compound's reported solubility (1.0 mg/mL) must be considered when preparing assay solutions [1].

Characterization of Glyphosate-Resistant EPSPS Variants

The ordered binding mechanism, where S3P binding precedes glyphosate, is fundamental to understanding resistance. S3P trisodium salt is indispensable for characterizing the altered substrate and inhibitor binding kinetics of glyphosate-resistant EPSPS mutants (e.g., CP4-EPSPS, class II EPSPS). Quantitative data on changes in Km for S3P or Kd for glyphosate in the presence of S3P are critical for defining the molecular basis of resistance and for engineering new herbicide-tolerant crops [1].

Structure-Activity Relationship (SAR) Studies of EPSPS Inhibitors

The substantial binding energy contribution of the S3P phosphate moiety (8.7 kcal/mol) provides a quantitative benchmark for designing and evaluating novel substrate-analog inhibitors. Researchers can use this data to compare the binding energetics of new chemical entities designed to mimic or compete with S3P at the enzyme's active site, guiding medicinal chemistry efforts in antimicrobial and herbicide discovery [1].

Enzymatic Synthesis of Shikimate Pathway Intermediates and Analogs

S3P is the direct product of shikimate kinase and the substrate for EPSPS. The trisodium salt can be employed as a starting material for the in vitro enzymatic synthesis of downstream metabolites like 5-enolpyruvylshikimate-3-phosphate (EPSP) or as a reference standard in assays quantifying S3P production, such as in the development of new antimicrobials targeting shikimate kinase [1].

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